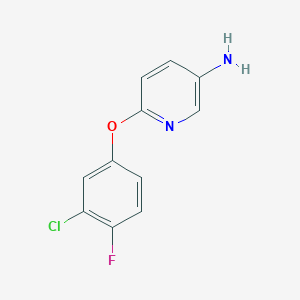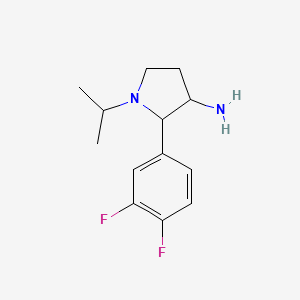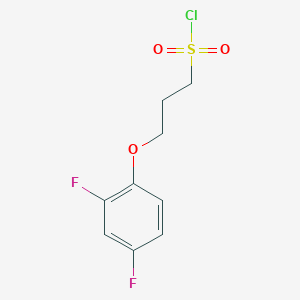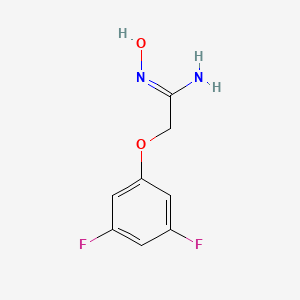
3-(4-Methoxyphenyl)picolinic acid
Vue d'ensemble
Description
“3-(4-Methoxyphenyl)picolinic acid” is a derivative of picolinic acid . Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The “3-(4-Methoxyphenyl)picolinic acid” is not intended for human or veterinary use and is for research use only.
Applications De Recherche Scientifique
Antioxidant and Hepatoprotective Activities
3-(4-Methoxyphenyl)picolinic acid, a derivative of cinnamic acid, has been reported to possess significant antioxidant and hepatoprotective activities . This makes it a potential candidate for the development of drugs aimed at treating liver diseases.
Neuroprotective Activities
The compound also exhibits neuroprotective activities . This suggests that it could be used in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Prevention of Oxidative Testicular Dysfunction
3-(4-Methoxyphenyl)picolinic acid has been found to prevent oxidative testicular dysfunction . It has the potential to control nucleotide hydrolysis and reduce oxidative stress, making it a potential candidate for the development of treatments for male infertility .
Solubility and Crystallization Studies
Picolinic acid, a related compound, has been studied for its solubility and crystallization properties . These studies can provide insights into the behavior of 3-(4-Methoxyphenyl)picolinic acid in various solvents, which is crucial for its applications in drug development and other fields.
Drug Development
3-(4-Methoxyphenyl)picolinic acid is a potent chemical compound widely used in scientific research. Its versatile nature offers exciting possibilities in various fields, including drug development.
Interaction with Other Compounds
The compound has been studied for its interactions with other compounds, such as tamoxifen . Understanding these interactions can provide valuable insights for the development of new drugs and treatments.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-(4-Methoxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
3-(4-Methoxyphenyl)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .
Biochemical Pathways
It is known that the compound plays a role in zinc transport , which is crucial for various cellular processes. The disruption of zinc binding in ZFPs could potentially affect multiple biochemical pathways, given the widespread involvement of ZFPs in cellular functions .
Pharmacokinetics
It is known that the compound undergoes rapid metabolism and wide tissue distribution . After oral administration, intact and conjugated forms of the compound were detected in the bloodstream within 15 minutes . The compound and its conjugates were also detected in various organs 6 hours post-administration .
Result of Action
The molecular and cellular effects of 3-(4-Methoxyphenyl)picolinic acid’s action are largely related to its disruption of zinc binding in ZFPs . This disruption can inhibit the function of ZFPs, affecting processes such as viral replication and packaging, as well as normal cell homeostatic functions . The compound has been shown to have anti-viral properties in vitro and in vivo .
Action Environment
It is known that the compound is a metabolite of tryptophan , suggesting that dietary intake of tryptophan could potentially influence the levels of the compound in the body
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)11-3-2-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNIAQCMLRYGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)
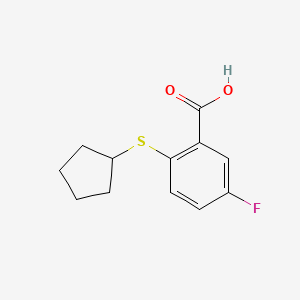



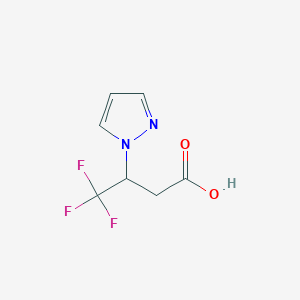
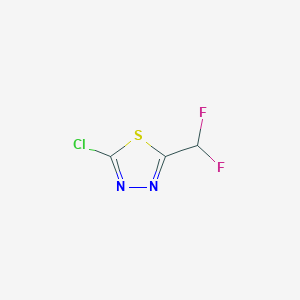
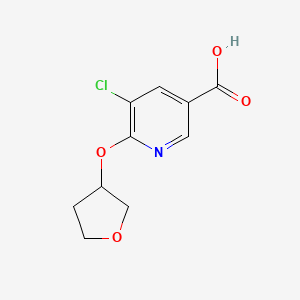
![2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](/img/structure/B1454411.png)
![2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1454412.png)
